molecular formula C10H12O3 B8588698 4-(Tetrahydro-furan-3-yloxy)-phenol

4-(Tetrahydro-furan-3-yloxy)-phenol

Cat. No. B8588698
M. Wt: 180.20 g/mol
InChI Key: MJOIXIDILZSKPK-UHFFFAOYSA-N
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Patent
US08097637B2

Procedure details

3-(4-Benzyloxy-phenoxy)-tetrahydro-furan (1.80 g, 6.66 mmol) was dissolved in 30 ml ethyl acetate and stirred with 200 mg Pd/C 10% under hydrogen atmosphere for 16 hours. The catalyst was filtered off and the solvent evaporated. The residue was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0→20:80 gradient). The desired compound was obtained as a light brown solid (900 mg, 75%) MS (m/e): 179.1 (M−H+).
Name
3-(4-Benzyloxy-phenoxy)-tetrahydro-furan
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:20]=[CH:19][C:12]([O:13][CH:14]2[CH2:18][CH2:17][O:16][CH2:15]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[O:16]1[CH2:17][CH2:18][CH:14]([O:13][C:12]2[CH:19]=[CH:20][C:9]([OH:8])=[CH:10][CH:11]=2)[CH2:15]1

Inputs

Step One
Name
3-(4-Benzyloxy-phenoxy)-tetrahydro-furan
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2COCC2)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0→20:80 gradient)

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)OC1=CC=C(C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.